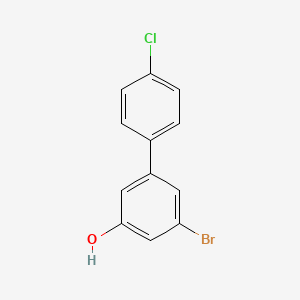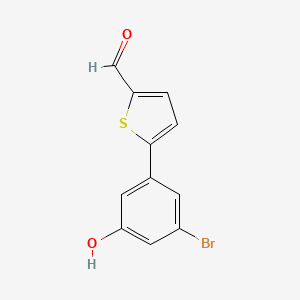
3-Bromo-5-(4-chlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-chlorophenyl)phenol (3-BCP) is a synthetic organic compound that has gained attention in recent years due to its potential applications in the field of organic chemistry. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethylsulfoxide (DMSO). 3-BCP has a variety of uses, including as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-chlorophenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Bromo-5-(4-chlorophenyl)phenol, 95% acts as a Lewis acid, which can form a complex with the reactants in the reaction. This complex then facilitates the reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-chlorophenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Bromo-5-(4-chlorophenyl)phenol, 95% may have some effects on the body, such as the inhibition of certain enzymes. Additionally, 3-Bromo-5-(4-chlorophenyl)phenol, 95% has been reported to have some antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(4-chlorophenyl)phenol, 95% in lab experiments include its high purity and its ability to act as a catalyst in the synthesis of organic compounds. Additionally, 3-Bromo-5-(4-chlorophenyl)phenol, 95% is relatively inexpensive and easy to obtain.
The main limitation of using 3-Bromo-5-(4-chlorophenyl)phenol, 95% in lab experiments is its potential toxicity. 3-Bromo-5-(4-chlorophenyl)phenol, 95% has been reported to be toxic to humans and animals, and thus care should be taken when handling and disposing of the compound.
Direcciones Futuras
Future research on 3-Bromo-5-(4-chlorophenyl)phenol, 95% may focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research may be conducted into the potential applications of 3-Bromo-5-(4-chlorophenyl)phenol, 95% in the synthesis of pharmaceuticals and other organic compounds. Finally, further research may be conducted into the potential toxicity of 3-Bromo-5-(4-chlorophenyl)phenol, 95% and the development of methods to reduce its toxicity.
Métodos De Síntesis
3-Bromo-5-(4-chlorophenyl)phenol, 95% is typically synthesized by the reaction of bromobenzene and 4-chlorophenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out at temperatures between 40-60 °C, and yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-chlorophenyl)phenol, 95% is widely used in scientific research due to its ability to act as a catalyst in the synthesis of organic compounds. It has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic compounds. 3-Bromo-5-(4-chlorophenyl)phenol, 95% has also been used in the synthesis of pharmaceutical intermediates, such as thiophene and pyridine derivatives.
Propiedades
IUPAC Name |
3-bromo-5-(4-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJPBDXYBJRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686390 |
Source


|
| Record name | 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-95-2 |
Source


|
| Record name | 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














